molecular formula C20H23ClN2O4 B097457 KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL CAS No. 17766-66-4

KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL

Cat. No. B097457
CAS RN: 17766-66-4
M. Wt: 390.9 g/mol
InChI Key: AGNKVORHQMBUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketone, 4-(p-chlorophenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CTMP is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances such as methylone and mephedrone.

Mechanism Of Action

The exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its psychoactive effects. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase heart rate and blood pressure in animal models, which could have implications for its use in humans.

Advantages And Limitations For Lab Experiments

One of the advantages of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, one of the limitations of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potential for abuse and dependence, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL, including investigating its potential therapeutic applications in humans, understanding its long-term effects on the brain and body, and developing safer and more effective analogs of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL. Additionally, more research is needed to understand the exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL and how it interacts with other neurotransmitter systems in the brain.

Synthesis Methods

KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for the synthesis of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL involves the condensation of 4-(p-chlorophenyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to improve cognitive function and attention in animal models of ADHD.

properties

CAS RN

17766-66-4

Product Name

KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

AGNKVORHQMBUCU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Other CAS RN

17766-66-4

synonyms

4-(p-Chlorophenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone

Origin of Product

United States

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